molecular formula C22H24N3O7S  xNa (lot specific) B057129 Ertapenem sodium CAS No. 153773-82-1

Ertapenem sodium

Cat. No. B057129
CAS RN: 153773-82-1
M. Wt: 474.51 g/mol (Free base)
InChI Key: ZXNAQFZBWUNWJM-HRXMHBOMSA-M
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Description

Ertapenem is an antibiotic used to treat severe infections caused by bacteria in the skin, lungs, stomach, pelvis, and urinary tract. It is also used to prevent infection in people having certain types of surgery . Ertapenem is a 1-β methyl-carbapenem that is structurally related to beta-lactam antibiotics .


Synthesis Analysis

A practical synthesis for the large-scale production of Ertapenem Sodium has been developed . The design and synthesis of diversified prodrugs of ertapenem for in vitro and in vivo evaluation are described in a study .


Molecular Structure Analysis

Ertapenem Sodium is a 1-beta-methyl carbapenem and a broad-spectrum beta-lactam antibiotic with bactericidal activity . The molecular structure of Ertapenem Sodium can be found in various scientific diagrams .


Physical And Chemical Properties Analysis

Ertapenem Sodium is a white to off-white hygroscopic, weakly crystalline powder. It is soluble in water and 0.9% sodium chloride solution, practically insoluble in ethanol, and insoluble in isopropyl acetate and tetrahydrofuran . The molecular weight of Ertapenem Sodium is 497.5 g/mol .

Scientific Research Applications

Safety And Hazards

Ertapenem Sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Ertapenem Sodium is injected into a muscle or a vein. It is recommended to keep using this medicine for the full treatment time, even if you feel better after the first few doses . The dosage guide suggests that the medicine should be used exactly as directed .

Relevant papers on Ertapenem Sodium have been analyzed to provide this comprehensive information .

properties

IUPAC Name

sodium;3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNAQFZBWUNWJM-HRXMHBOMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N3NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(((3S,5S)-5-(((3-carboxyphenyl)amino)carbonyl)-3-pyrrolidinyl)thio)-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)-

CAS RN

153773-82-1, 153832-38-3
Record name Ertapenem
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 153832-38-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ertapenem sodium exert its antibacterial effect?

A1: Ertapenem sodium, like other carbapenems, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [] This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell death. []

Q2: What is the molecular formula and weight of ertapenem sodium?

A2: The provided research papers do not explicitly state the molecular formula and weight of ertapenem sodium.

Q3: What spectroscopic data is available for ertapenem sodium?

A4: Several research papers mention analytical techniques employed for characterizing ertapenem sodium. These include Fourier Transform Infrared (FT-IR) spectroscopy, [] X-ray powder diffraction (XRPD), [, ] and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). [] While specific spectral data is not provided, these techniques confirm the structural identity and purity of ertapenem sodium.

Q4: How does ertapenem sodium behave in different intravenous solutions?

A5: Studies show that ertapenem sodium is most stable in 0.9% and 0.225% sodium chloride solutions. [] It exhibits decreased stability in mannitol and dextrose solutions. [] Storage at 4°C significantly improves stability compared to 25°C. []

Q5: How stable is ertapenem sodium under different conditions?

A6: Research indicates ertapenem sodium demonstrates greater stability in solid state compared to solution. [] It degrades under basic conditions, [, ] but remains stable under acidic, oxidative, photolytic, and thermal stress conditions. [, ]

Q6: Are there specific formulation strategies to enhance ertapenem sodium's stability or bioavailability?

A7: One study highlights the development of a freeze-dried preparation of ertapenem sodium using a carbon dioxide source. [] This method reportedly increases the stability of ertapenem monosodium salt, enhancing the active ingredient content and reducing impurities. []

Q7: What analytical methods are commonly used for ertapenem sodium analysis?

A8: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for ertapenem sodium analysis. [] Researchers have developed and validated various HPLC methods, both isocratic and gradient, for quantifying ertapenem sodium in bulk drug substances, pharmaceutical dosage forms, and even biological fluids. [, , , , ] Additionally, UV spectrophotometry, [] capillary electrophoresis, [] and bioassays using Staphylococcus aureus [, ] have also been employed.

Q8: How do researchers ensure the quality and consistency of ertapenem sodium?

A9: Researchers emphasize the importance of quality control in ensuring accurate dosage and minimizing the development of antimicrobial resistance. [] They achieve this through rigorous analytical method validation, adhering to ICH guidelines. [, , , ] This ensures accuracy, precision, selectivity, and robustness of the analytical method. [, , , ]

Q9: How is ertapenem sodium administered, and what is its bioavailability?

A10: Ertapenem sodium can be administered both intravenously and intramuscularly. [, ] The relative bioavailability of a 1-g intramuscular dose is approximately 92%. []

Q10: Does ertapenem sodium accumulate in the body after multiple doses?

A11: Research indicates that ertapenem sodium does not accumulate after multiple 1-g intramuscular daily doses over 7 days. []

Q11: How effective is ertapenem sodium in treating uncomplicated acute appendicitis?

A12: While ertapenem sodium in combination with other antibiotics is a successful treatment option for uncomplicated acute appendicitis, a study found that oral antibiotic monotherapy did not demonstrate noninferiority compared to combined intravenous and oral antibiotic therapy at a 3-year follow-up. [] Another study showed that at a 5-year follow-up, 61% of patients initially treated with antibiotics for uncomplicated acute appendicitis had not required an appendectomy. []

Q12: What is known about the toxicological profile of ertapenem sodium?

A14: The provided research focuses primarily on analytical methods and formulation, with limited information on toxicology. One study mentions the determination of a potential genotoxic impurity, m-aminobenzoic acid, in ertapenem monosodium drug substance. []

Q13: Are there clinically significant drug interactions with ertapenem sodium?

A15: While the provided papers do not extensively detail drug interactions, one study reports a case where concurrent administration of ertapenem sodium and rifampin significantly impacted warfarin dosing due to a drug interaction. [, ] This highlights the need for careful monitoring and dose adjustments when using ertapenem with certain other medications.

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